6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Descripción
Propiedades
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-11-4-6-15(8-12(11)2)27-22-19(13(3)26-27)20(16(10-23)21(24)25-22)14-5-7-17(28)18(29)9-14/h4-9,28-29H,1-3H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDUFADNSOPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a member of the pyrazolo[3,4-b]pyridine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 366.42 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with amino and hydroxyl groups that are critical for its biological activity.
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. In particular, studies have shown that the compound can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit several protein kinases involved in cancer progression, including DYRK1A and CDK5. For instance, IC50 values for DYRK1A and CDK5 were found to be 11 µM and 0.41 µM respectively .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit GSK-3 (IC50 = 1.5 µM) suggests a role in reducing tau phosphorylation and amyloid-beta accumulation, both of which are hallmarks of Alzheimer's pathology .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This activity is particularly relevant in conditions characterized by chronic inflammation. The IC50 values for COX inhibition range from moderate to high depending on the specific derivative being analyzed .
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as cleaved PARP and caspase-3 activation.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 0 | 100 | - |
| 10 | 75 | Low |
| 25 | 50 | Moderate |
| 50 | 25 | High |
Case Study 2: Neuroprotection
A study published in Journal of Neurochemistry highlighted the neuroprotective effects of the compound in an in vivo model of Alzheimer’s disease. Mice treated with the compound showed improved cognitive function and reduced levels of amyloid plaques compared to controls.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Pyrazolo[3,4-b]pyridine Derivatives
a. 6-Amino-4-(substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-pyrazolo[3,4-b]pyridine-5-carbonitrile ()
- Substituents: Position 1: 2,4-Dinitrophenyl (electron-withdrawing, increases acidity). Position 4: Variably substituted phenyl groups (e.g., 4-Cl, 4-NO₂).
- Key Differences: The 2,4-dinitrophenyl group in this analogue reduces electron density at the pyridine ring compared to the 3,4-dimethylphenyl group in the target compound. Spectral Data: IR spectra show strong NO₂ stretches at ~1,520 cm⁻¹, absent in the target compound . Synthesis: Prepared via reflux with ammonium acetate, contrasting with multi-component reactions used for catechol derivatives .
b. 6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ()
- Substituents :
- Position 6: Oxo group (=O), forming a dihydro derivative.
- Key Differences: The oxo group introduces keto-enol tautomerism, while the target compound’s catechol group stabilizes via intramolecular hydrogen bonding. Vibrational Spectra: FT-IR shows a strong C=O stretch at ~1,680 cm⁻¹, absent in the target compound .
Pyranopyrazole Derivatives
a. 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
- Core Structure: Pyranopyrazole (pyran fused to pyrazole).
- Substituents :
- Position 4: 4-Nitrophenyl (electron-withdrawing).
- Key Differences :
b. 6-Amino-1-phenyl-4-(3-pyridinyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
Substituent-Driven Property Comparison
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using ionic liquid solvents (e.g., [bmim][BF4]) at 80°C for 10 hours, yielding up to 93% . Key steps include:
- Combining aldehyde derivatives (e.g., 4-nitrobenzaldehyde), malononitrile, and substituted pyrazoles.
- Slow evaporation from ethanol for single-crystal growth.
Yield optimization relies on solvent choice, temperature control, and catalyst selection. For example, ionic liquids enhance reaction efficiency by stabilizing intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Determines unit cell parameters (e.g., monoclinic system with a = 16.470 Å, b = 9.742 Å, c = 23.46 Å, β = 105.857°) and hydrogen-bonding networks .
- NMR/IR spectroscopy : Confirms functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and substituent positions.
- Mass spectrometry : Validates molecular weight (e.g., Mr = 370.37) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model vibrational modes, which are compared to experimental IR/Raman data. Discrepancies arise from approximations in solvent effects or anharmonicity. Mitigation strategies include:
Q. What strategies address crystal packing instability due to substituent variations?
- Methodological Answer : Substituents (e.g., 3,4-dihydroxyphenyl vs. nitro groups) alter intermolecular interactions. Analyze via:
- Hirshfeld surface analysis : Quantifies H-bonding and π-π stacking contributions.
- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to packing efficiency.
For example, nitro groups increase dipole moments, potentially destabilizing crystals .
Q. How can reaction path search algorithms improve synthetic route design?
- Methodological Answer : Quantum chemical reaction path searches (e.g., via the ICReDD framework) identify low-energy pathways and optimal conditions:
- Transition state analysis : Locates energy barriers using nudged elastic band (NEB) methods.
- Machine learning : Prioritizes experimental conditions from high-throughput data .
Q. What protocols refine crystallographic data when heavy atoms obscure hydrogen positions?
- Methodological Answer : For H-atom placement in X-ray refinement:
- Riding models : Fix N–H and C–H distances (e.g., 0.86–0.96 Å) with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq).
- Difference Fourier maps : Resolve ambiguities in electron density for polar H atoms (e.g., hydroxyl groups) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR vs. X-ray : Confirm substituent positions with crystallography if NMR coupling constants are ambiguous.
- DFT-predicted vs. experimental IR : Re-examine solvent effects or conformational flexibility in simulations.
For example, tautomeric forms in solution may differ from solid-state structures, requiring pH-controlled studies .
Experimental Design Considerations
Q. What factors influence regioselectivity in pyrazolo-pyridine ring formation?
- Methodological Answer : Regioselectivity is controlled by:
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